molecular formula C3H9NO B564783 2-((Methyl-d3)amino)ethanol CAS No. 1216441-01-8

2-((Methyl-d3)amino)ethanol

Cat. No.: B564783
CAS No.: 1216441-01-8
M. Wt: 78.129
InChI Key: OPKOKAMJFNKNAS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Methyl-d3)amino)ethanol is a deuterated compound with the molecular formula C3H6D3NO and a molecular weight of 78.13 g/mol . This compound is a stable isotope-labeled analog of 2-(methylamino)ethanol, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. It is primarily used in research settings, particularly in proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyl-d3)amino)ethanol typically involves the deuteration of 2-(methylamino)ethanol. One common method is to react 2-(methylamino)ethanol with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated water (D2O) or other deuterated solvents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-((Methyl-d3)amino)ethanol, like other alcohols, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Methyl-d3)amino)ethanol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-((Methyl-d3)amino)ethanol involves its interaction with various biochemical pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with altered kinetic isotope effects. This can influence reaction rates and pathways, providing insights into the molecular mechanisms of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methyl-d3)amino)ethanol is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

2-(trideuteriomethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKOKAMJFNKNAS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Methyl-d3)amino)ethanol
Reactant of Route 2
2-((Methyl-d3)amino)ethanol
Reactant of Route 3
2-((Methyl-d3)amino)ethanol
Reactant of Route 4
2-((Methyl-d3)amino)ethanol
Reactant of Route 5
Reactant of Route 5
2-((Methyl-d3)amino)ethanol
Reactant of Route 6
2-((Methyl-d3)amino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.